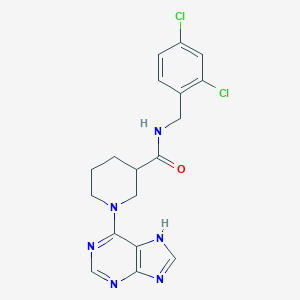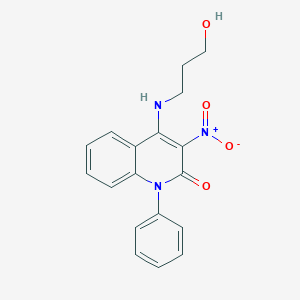![molecular formula C20H20N4O3S B357488 4-[(2-methoxyphenoxy)methyl]-14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene CAS No. 902306-94-9](/img/structure/B357488.png)
4-[(2-methoxyphenoxy)methyl]-14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-methoxyphenoxy)methyl]-10,10-dimethyl-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that belongs to the class of pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines This compound is characterized by its unique structure, which includes a pyrano ring fused with a thieno and triazolo ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxyphenoxy)methyl]-10,10-dimethyl-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a suitable pyrimidine derivative with a thieno compound, followed by cyclization to form the fused ring system. The methoxyphenoxy group is introduced through nucleophilic substitution reactions. Reaction conditions often include the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient and cost-effective production .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-methoxyphenoxy)methyl]-10,10-dimethyl-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, depending on the reaction conditions and reagents used
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral media).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(2-methoxyphenoxy)methyl]-10,10-dimethyl-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and advanced composites
Wirkmechanismus
The mechanism of action of 2-[(2-methoxyphenoxy)methyl]-10,10-dimethyl-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as Tipepidine and Tioconazole, which have various therapeutic applications.
Pyrimidine Derivatives: Compounds like 1,3-thiazolidine pyrimidine derivatives, which exhibit antibacterial activity.
Triazolo Compounds: Compounds like pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, which are investigated for their potential as kinase inhibitors and anticancer agents.
Uniqueness
The uniqueness of 2-[(2-methoxyphenoxy)methyl]-10,10-dimethyl-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its complex fused ring system and the presence of the methoxyphenoxy group.
Eigenschaften
CAS-Nummer |
902306-94-9 |
|---|---|
Molekularformel |
C20H20N4O3S |
Molekulargewicht |
396.5g/mol |
IUPAC-Name |
4-[(2-methoxyphenoxy)methyl]-14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C20H20N4O3S/c1-20(2)8-12-15(9-27-20)28-19-17(12)18-22-16(23-24(18)11-21-19)10-26-14-7-5-4-6-13(14)25-3/h4-7,11H,8-10H2,1-3H3 |
InChI-Schlüssel |
XFLVABCJPBGTDB-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C4=NC(=NN4C=N3)COC5=CC=CC=C5OC)C |
Kanonische SMILES |
CC1(CC2=C(CO1)SC3=C2C4=NC(=NN4C=N3)COC5=CC=CC=C5OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(acetyloxy)-3-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-methyl-2-oxo-2H-chromen-8-yl acetate](/img/structure/B357407.png)
![N-(3-chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide](/img/structure/B357410.png)
![3,5-dimethyl-6-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B357414.png)
![6-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-11,13-dimethyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B357416.png)
![3-(4-fluorophenyl)-5-methyl-6-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B357417.png)

![N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-butylcyclohexanecarboxamide](/img/structure/B357420.png)
![8-methoxy-3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B357422.png)
![5,7-dimethoxy-4-methyl-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2H-chromen-2-one](/img/structure/B357425.png)
![2-(2-methoxyanilino)-8-methyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B357426.png)
![N-(2,5-dichlorophenyl)-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxamide](/img/structure/B357428.png)
![4-(4-methoxyanilino)-7,7-dimethyl-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B357429.png)

